1-(3-Diethylamino-propyl)-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-thiourea
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Overview
Description
3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA is a complex organic compound that belongs to the class of thiourea derivatives. This compound is characterized by its unique structure, which includes a diethylamino propyl group and a pyrazolyl thiourea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, and the mixture is heated at 50°C and stirred for 3 hours. This process results in the formation of the desired thiourea derivative .
Chemical Reactions Analysis
3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, leading to its therapeutic effects .
Comparison with Similar Compounds
3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA can be compared with other similar compounds, such as:
4-Aminoantipyrine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiourea derivatives: These compounds are known for their diverse chemical and biological properties, including antiviral and anticancer activities.
Pyrazole derivatives: These compounds are widely used in medicinal chemistry due to their broad range of biological activities.
The uniqueness of 3-[3-(DIETHYLAMINO)PROPYL]-1-(1,5-DIMETHYL-3-OXO-2-PHENYL-2,3-DIHYDRO-1H-PYRAZOL-4-YL)THIOUREA lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H29N5OS |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
1-[3-(diethylamino)propyl]-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea |
InChI |
InChI=1S/C19H29N5OS/c1-5-23(6-2)14-10-13-20-19(26)21-17-15(3)22(4)24(18(17)25)16-11-8-7-9-12-16/h7-9,11-12H,5-6,10,13-14H2,1-4H3,(H2,20,21,26) |
InChI Key |
IBULCQSPKCOINB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
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